2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
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Overview
Description
This compound, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine, is a chemical compound with the molecular formula C24H20FNO4 . It has a molecular weight of 405.43 .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid moiety . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Fluorination in Protein Design
Fluorocarbons, including fluorinated analogs of hydrophobic amino acids, have been engineered into proteins to create molecules with novel chemical and biological properties. Fluorination is an effective strategy to enhance the stability of both soluble and membrane-bound proteins against chemical and thermal denaturation, retaining structure and biological activity. However, synthesizing large proteins containing specifically fluorinated residues remains challenging. Recent advancements in biosynthetic methods for introducing noncanonical amino acids into proteins promise to expand the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).
Synthesis of Fluorinated Compounds
The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the challenges and innovations in creating fluorinated compounds. Traditional methods, such as diazotization and cross-coupling reactions, have limitations due to cost, safety, and yield issues. A practical pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline offers a safer and more efficient alternative, showcasing the ongoing research and development in the synthesis of fluorinated molecules (Qiu et al., 2009).
Environmental Persistence and Bioaccumulation
Studies on perfluorinated acids, including carboxylates and sulfonates, have raised concerns about their environmental persistence and bioaccumulation. Despite structural similarities to persistent pollutants, research indicates that perfluorinated acids with shorter fluorinated carbon chains exhibit lower bioaccumulation potential. This differentiation is critical for risk assessment and management of these chemicals in the environment (Conder et al., 2008).
Novel Applications in Peptide Studies
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the potential of fluorinated amino acids in studying peptides. TOAC's rigid structure and incorporation into peptides via peptide bonds have enabled detailed analyses of peptide secondary structure and dynamics using various spectroscopic techniques. This has applications in understanding peptide interactions with membranes and other biomolecules, highlighting the versatility of fluorinated amino acids in biochemical research (Schreier et al., 2012).
Fluorescent Chemosensors
Fluorinated compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting a wide range of analytes, including metal ions and organic molecules. These chemosensors exhibit high selectivity and sensitivity, showcasing the potential of fluorinated compounds in analytical chemistry and diagnostic applications (Roy, 2021).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374679 |
Source
|
Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
CAS RN |
264276-42-8 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264276-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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